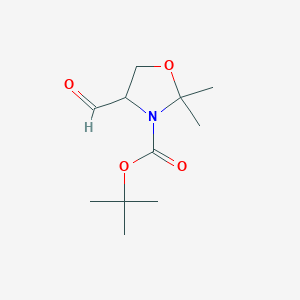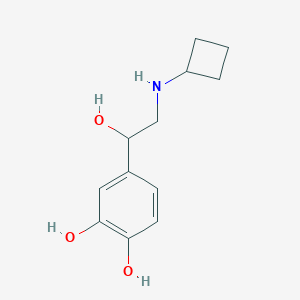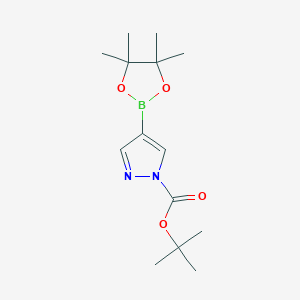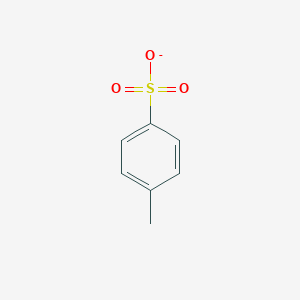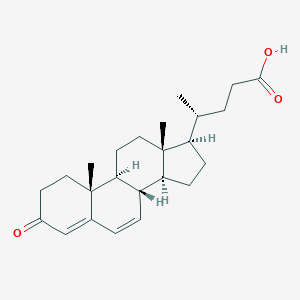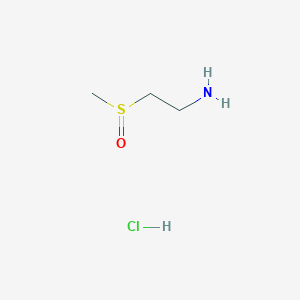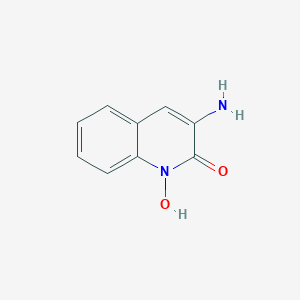
3-Amino-1-hydroxyquinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-hydroxyquinolin-2-one (AHQ) is a heterocyclic compound that has been widely studied for its potential applications in various fields of research. AHQ is a derivative of quinoline, and its chemical structure consists of a quinoline ring with an amino and a hydroxy group attached at the 3- and 1- positions, respectively.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-hydroxyquinolin-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 3-Amino-1-hydroxyquinolin-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 3-Amino-1-hydroxyquinolin-2-one has also been shown to inhibit the activity of DNA topoisomerases, enzymes involved in DNA replication and transcription.
Efectos Bioquímicos Y Fisiológicos
3-Amino-1-hydroxyquinolin-2-one has been shown to have various biochemical and physiological effects. 3-Amino-1-hydroxyquinolin-2-one has been shown to reduce the production of prostaglandins, which are mediators of inflammation. 3-Amino-1-hydroxyquinolin-2-one has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. 3-Amino-1-hydroxyquinolin-2-one has been shown to inhibit the replication of various viruses, including herpes simplex virus, human cytomegalovirus, and human immunodeficiency virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Amino-1-hydroxyquinolin-2-one has several advantages and limitations for lab experiments. 3-Amino-1-hydroxyquinolin-2-one is readily available and can be synthesized by various methods. 3-Amino-1-hydroxyquinolin-2-one is also stable and can be stored for long periods of time. However, 3-Amino-1-hydroxyquinolin-2-one has limited solubility in water, which can make it difficult to work with in aqueous solutions. 3-Amino-1-hydroxyquinolin-2-one also has limited bioavailability, which can affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 3-Amino-1-hydroxyquinolin-2-one. One future direction is the development of 3-Amino-1-hydroxyquinolin-2-one-based drugs for the treatment of various diseases, including cancer and viral infections. Another future direction is the development of 3-Amino-1-hydroxyquinolin-2-one-based fluorescent probes for the detection of metal ions in biological systems. Finally, the study of the mechanism of action of 3-Amino-1-hydroxyquinolin-2-one and its interaction with various enzymes and proteins can provide insights into the development of new drugs with improved efficacy and specificity.
Métodos De Síntesis
3-Amino-1-hydroxyquinolin-2-one can be synthesized by various methods, including the Skraup synthesis, the Pfitzinger reaction, and the Hantzsch synthesis. The Skraup synthesis involves the condensation of aniline with glycerol and sulfuric acid in the presence of a catalyst. The Pfitzinger reaction involves the reaction of an o-nitrophenol with an o-aminophenol in the presence of a base and a catalyst. The Hantzsch synthesis involves the reaction of an aldehyde or a ketone with an amine and a β-ketoester in the presence of a catalyst.
Aplicaciones Científicas De Investigación
3-Amino-1-hydroxyquinolin-2-one has been studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. 3-Amino-1-hydroxyquinolin-2-one has been shown to possess anti-inflammatory, antimicrobial, antitumor, and antiviral activities. 3-Amino-1-hydroxyquinolin-2-one has also been studied for its potential as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
Propiedades
Número CAS |
16551-96-5 |
|---|---|
Nombre del producto |
3-Amino-1-hydroxyquinolin-2-one |
Fórmula molecular |
C9H8N2O2 |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
3-amino-1-hydroxyquinolin-2-one |
InChI |
InChI=1S/C9H8N2O2/c10-7-5-6-3-1-2-4-8(6)11(13)9(7)12/h1-5,13H,10H2 |
Clave InChI |
JREFLKGIMBMLNU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2O)N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)N2O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propanenitrile](/img/structure/B104211.png)
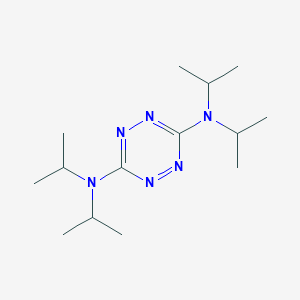
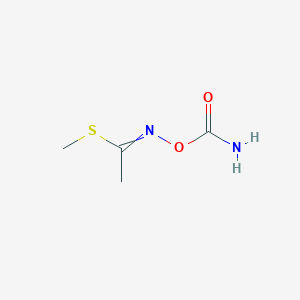
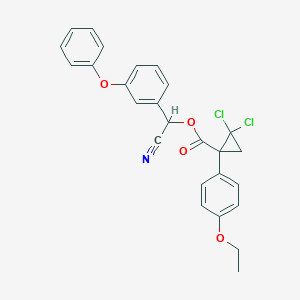
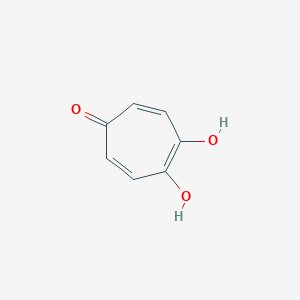
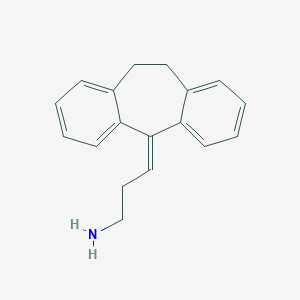
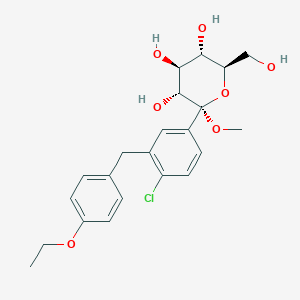
![2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide](/img/structure/B104231.png)
